molecular formula C19H14N4O3 B4304797 5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No. B4304797
M. Wt: 346.3 g/mol
InChI Key: XXAPUSGVZQCMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications include:
1. Anti-cancer activity: Studies have shown that 5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Antimicrobial activity: 5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been found to exhibit significant antimicrobial activity against various bacterial and fungal strains.

Mechanism of Action

The exact mechanism of action of 5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific targets within cells. For example, in the case of anti-cancer activity, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole exhibits various biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole in lab experiments is its potent biological activity. This compound exhibits significant activity at relatively low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole. Some of the possible directions include:
1. Further studies on the mechanism of action of this compound to better understand its biological activities.
2. Development of more potent analogs of this compound with improved biological activities.
3. Evaluation of the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases.
4. Investigation of the potential of this compound as a diagnostic tool for various diseases.
5. Exploration of the potential of this compound in other fields of research, such as materials science and nanotechnology.
Conclusion:
In conclusion, 5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound with significant potential for various scientific research applications. Its potent biological activities make it a promising candidate for the development of therapeutic agents for various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.

properties

IUPAC Name

5-(2-methyl-3-nitrophenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-13-16(5-4-6-17(13)23(24)25)19-20-18(21-26-19)14-7-9-15(10-8-14)22-11-2-3-12-22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAPUSGVZQCMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
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5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

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